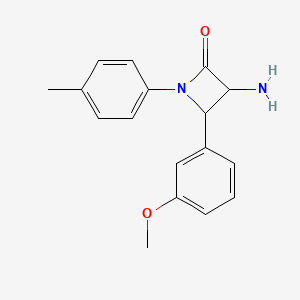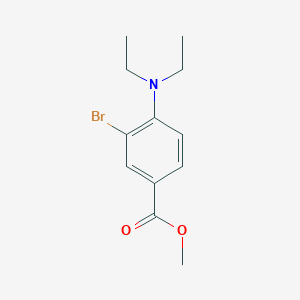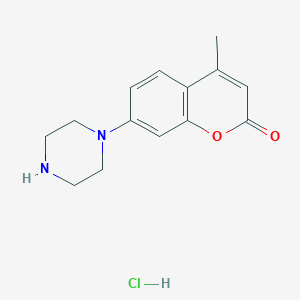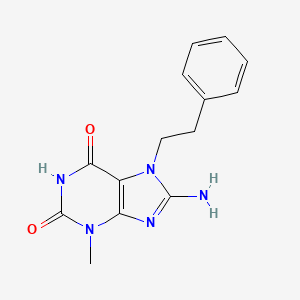![molecular formula C17H13NO3 B11841526 2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound belongs to the class of spiro compounds, which are known for their three-dimensional structure and significant biological activities. The presence of the cyclopropane ring imparts rigidity and unique reactivity to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the reaction of 3-chloroindolin-2-one with 2-benzylidenemalononitrile in the presence of a base such as triethylamine at room temperature. This method yields the desired product in moderate to good yields . The reaction can be carried out stepwise or in a one-pot method, depending on the desired efficiency and yield .
Industrial Production Methods
While specific industrial production methods for 2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s spirocyclic structure allows it to fit into enzyme active sites, disrupting their normal function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar in structure but with different substituents, spiroindoles also exhibit significant biological activities.
Spirooxindole: These compounds share the spirocyclic framework and are known for their pharmacological properties.
Uniqueness
2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to its specific combination of a cyclopropane ring fused to an indoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-oxo-2'-phenylspiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c19-15(20)11-6-7-14-12(8-11)17(16(21)18-14)9-13(17)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,18,21)(H,19,20) |
InChI Key |
WMKAYTPTBKKSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


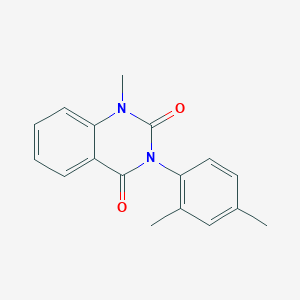
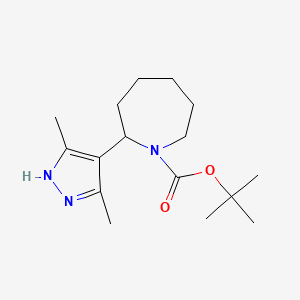
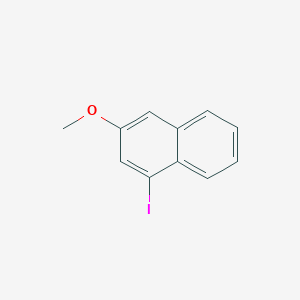
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
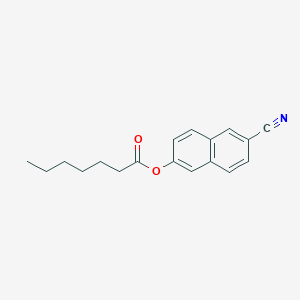

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)

![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
